molecular formula C10H12FNO2 B14837627 Ethyl 3-fluoro-5-methylpyridine-4-acetate

Ethyl 3-fluoro-5-methylpyridine-4-acetate

Cat. No.: B14837627
M. Wt: 197.21 g/mol
InChI Key: AOJIGNSMBYPSMM-UHFFFAOYSA-N
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Description

Ethyl 3-fluoro-5-methylpyridine-4-acetate is a fluorinated organic compound belonging to the pyridine family It is characterized by the presence of a fluorine atom at the 3-position, a methyl group at the 5-position, and an ethyl acetate group at the 4-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-fluoro-5-methylpyridine-4-acetate typically involves the fluorination of a pyridine derivative followed by esterification. One common method starts with the commercially available 3,5-dichloro-2,4,6-trifluoropyridine. This compound is treated with sodium methoxide to yield the desired fluorinated pyridine intermediate. Subsequent esterification with ethyl acetate under acidic conditions completes the synthesis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of catalysts to enhance reaction rates and yields. The choice of solvents and reagents is also critical to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-fluoro-5-methylpyridine-4-acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Alcohols or aldehydes.

    Substitution: Amino or thiol-substituted pyridines.

Scientific Research Applications

Ethyl 3-fluoro-5-methylpyridine-4-acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-fluoro-5-methylpyridine-4-acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold for drug development .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-chloro-5-methylpyridine-4-acetate
  • Ethyl 3-bromo-5-methylpyridine-4-acetate
  • Ethyl 3-iodo-5-methylpyridine-4-acetate

Uniqueness

Ethyl 3-fluoro-5-methylpyridine-4-acetate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its chloro, bromo, and iodo analogs. Fluorine’s high electronegativity and small size can enhance the compound’s reactivity and stability, making it particularly useful in various chemical and biological applications .

Properties

Molecular Formula

C10H12FNO2

Molecular Weight

197.21 g/mol

IUPAC Name

ethyl 2-(3-fluoro-5-methylpyridin-4-yl)acetate

InChI

InChI=1S/C10H12FNO2/c1-3-14-10(13)4-8-7(2)5-12-6-9(8)11/h5-6H,3-4H2,1-2H3

InChI Key

AOJIGNSMBYPSMM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C=NC=C1C)F

Origin of Product

United States

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